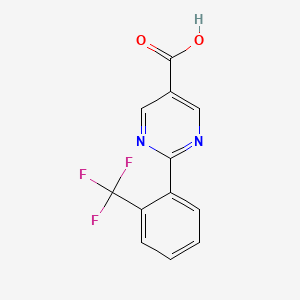

2-(2-(Trifluoromethyl)phenyl)pyrimidine-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-(Trifluoromethyl)phenyl)pyrimidine-5-carboxylic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrimidine ring with a carboxylic acid functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(Trifluoromethyl)phenyl)pyrimidine-5-carboxylic acid typically involves the following steps:

Formation of the Pyrimidine Ring: This can be achieved through cyclocondensation reactions involving appropriate precursors such as substituted aldehydes, ethyl acetoacetate, and urea under reflux conditions with a catalytic amount of hydrochloric acid.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclocondensation reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the pyrimidine ring or the carboxylic acid group, resulting in the formation of reduced products.

Substitution: The trifluoromethyl group and the carboxylic acid group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Applications De Recherche Scientifique

2-(2-(Trifluoromethyl)phenyl)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-(2-(Trifluoromethyl)phenyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

Pathways Involved: It can influence signaling pathways, metabolic pathways, and other cellular processes, contributing to its diverse range of applications.

Comparaison Avec Des Composés Similaires

- 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid

- 2,4-Bis-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester

Comparison: Compared to similar compounds, 2-(2-(Trifluoromethyl)phenyl)pyrimidine-5-carboxylic acid is unique due to the presence of both a trifluoromethyl group and a carboxylic acid group attached to a phenyl-pyrimidine structure. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Activité Biologique

2-(2-(Trifluoromethyl)phenyl)pyrimidine-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anti-inflammatory, antibacterial, and anticancer activities, supported by relevant case studies and research findings.

The compound features a trifluoromethyl group, which is known to enhance biological activity through various mechanisms. The presence of this group can affect the compound's lipophilicity, metabolic stability, and interaction with biological targets.

1. Anti-inflammatory Activity

Research has demonstrated that derivatives of pyrimidine compounds exhibit potent anti-inflammatory properties. In particular, studies have shown that this compound significantly inhibits cyclooxygenase-2 (COX-2) activity, a key enzyme in the inflammatory response.

| Compound | IC50 (μmol) | Comparison |

|---|---|---|

| This compound | 0.04 ± 0.02 | Comparable to Celecoxib (0.04 ± 0.01) |

The compound's mechanism involves the suppression of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS), contributing to its therapeutic potential in treating inflammatory diseases .

2. Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against various bacterial strains. It has shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. faecalis | 40 µg/mL |

| P. aeruginosa | 30 µg/mL |

| K. pneumoniae | 50 µg/mL |

These results indicate that the compound could serve as a lead for developing new antibacterial agents, particularly against resistant strains .

3. Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies have shown that it induces apoptosis in cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 7 |

| HeLa | 10 |

The compound's ability to inhibit angiogenesis and alter cancer cell signaling pathways suggests its potential as a therapeutic agent in oncology .

Case Studies

- In Vivo Anti-inflammatory Study : In a carrageenan-induced paw edema model, administration of the compound resulted in a significant reduction in edema size compared to control groups, highlighting its effectiveness in reducing inflammation.

- Antibacterial Efficacy : A study comparing various derivatives showed that the trifluoromethyl-substituted pyrimidines displayed superior antibacterial activity relative to their non-fluorinated counterparts, emphasizing the importance of the trifluoromethyl group in enhancing biological activity .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- COX-2 Inhibition : The compound competes with arachidonic acid for binding at the active site of COX-2, leading to decreased production of prostaglandins.

- Bacterial Membrane Disruption : Its lipophilic nature allows it to penetrate bacterial membranes effectively, disrupting their integrity and leading to cell death.

- Apoptosis Induction : The compound activates caspase pathways involved in programmed cell death, particularly in cancer cells .

Propriétés

IUPAC Name |

2-[2-(trifluoromethyl)phenyl]pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3N2O2/c13-12(14,15)9-4-2-1-3-8(9)10-16-5-7(6-17-10)11(18)19/h1-6H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBXGABGXKUYPHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=C(C=N2)C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.